molecular formula C11H12 B1616943 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene CAS No. 60582-10-7

2,4,5,6-tetrahydro-1H-cyclobuta[f]indene

Cat. No.: B1616943
CAS No.: 60582-10-7
M. Wt: 144.21 g/mol
InChI Key: MJAGWIHRUOVQJZ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene is a polycyclic hydrocarbon featuring a fused cyclobutane-indene system. The cyclobutane ring introduces significant steric strain, which influences its chemical reactivity and physical properties. This compound is structurally characterized by a bicyclic framework where a four-membered cyclobutane ring is annulated to an indene moiety. The strain from the cyclobutane ring makes it a valuable substrate for studying unique reaction pathways, such as tunneling-controlled processes and electrocyclizations . Derivatives of this core structure, such as 7-(benzyloxy)-1-methyl variants, are synthesized for applications in organic electronics and pharmaceuticals, leveraging their strained yet tunable aromatic systems .

Properties

CAS No.

60582-10-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

tricyclo[6.3.0.03,6]undeca-1,3(6),7-triene

InChI

InChI=1S/C11H12/c1-2-8-6-10-4-5-11(10)7-9(8)3-1/h6-7H,1-5H2

InChI Key

MJAGWIHRUOVQJZ-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(CC3)C=C2C1

Canonical SMILES

C1CC2=CC3=C(CC3)C=C2C1

Other CAS No.

60582-10-7

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Coupling and Subsequent Cyclization

A notable method involves a sequence starting from substituted benzaldehydes and acrylates, followed by palladium and copper catalysis to form intermediates that undergo cyclization to yield the tetrahydrocyclobutaindene core.

Typical Procedure:

  • Step I: Condensation of 2-bromobenzaldehyde with methyl acrylate in the presence of DABCO at room temperature forms a B-H adduct intermediate. The reaction is monitored by TLC and followed by extraction and chromatographic purification.

  • Step II: The B-H adduct is subjected to PdCl2(PPh3)2 (5 mol%) and CuI (3 mol%) catalysis in triethylamine at 60 °C for 12 hours under nitrogen atmosphere, facilitating coupling with alkynes to form cyclized products.

  • Step III: Acetylation of the coupled product using acetic anhydride and DMAP in dichloromethane at room temperature for 3 hours yields acetylated intermediates.

  • Step IV: Treatment with DABCO and NaBH4 in THF/H2O mixture results in reduction and final cyclization to form the tetrahydrocyclobuta[f]indene derivatives.

This method provides good yields (up to 81%) and allows for structural diversity by varying the alkyne and substituents on the benzaldehyde.

Synthesis via Coupling of Benzocyclobutene-Derived Dibromides

Another approach involves the coupling of benzocyclobutene-derived dibromides with ethyl isocyanoacetate, followed by hydrolysis and acetylation steps to afford ethyl 5-acetamido-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene-5-carboxylate derivatives.

  • The key step is a coupling reaction that forms the fused bicyclic system.

  • Subsequent hydrolysis and acetylation modify the functional groups to yield the target compound.

This method is versatile and has been generalized to prepare various linearly and angularly fused indane-based α-amino acid derivatives, demonstrating the synthetic utility of this approach.

[2 + 2] Photocycloaddition Reactions

Photochemical [2 + 2] cycloadditions are a powerful tool for constructing cyclobutane rings fused to aromatic systems.

  • Intramolecular [2 + 2] Photocycloaddition: This method involves irradiation of suitably tethered olefinic substrates under UV light (typically λ = 254 nm or longer wavelengths with sensitizers) to form bicyclo[3.2.0]heptane or bicyclo[4.2.0]octane frameworks.

  • Copper(I) catalysis has been shown to facilitate such photocycloadditions, often in ethers like THF or diethyl ether, providing stereoselective formation of cyclobutane rings.

  • The cyclobutane ring is typically formed in a cis-anti-cis stereochemical arrangement, with the ring positioned exo relative to larger substituents.

  • This approach has been applied to synthesize cyclobutane-fused indene derivatives, including this compound, with good control over stereochemistry and yields.

  • Photocycloaddition can be performed intermolecularly or intramolecularly, with intramolecular reactions favored for constructing fused ring systems.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Pd(II)/Cu(I) Catalyzed Coupling 2-Bromobenzaldehyde, methyl acrylate, PdCl2(PPh3)2, CuI, Et3N, 60 °C Up to 81% High yield, versatile substituent scope Multi-step, requires inert atmosphere
Benzocyclobutene-Derived Dibromide Coupling Benzocyclobutene dibromide, ethyl isocyanoacetate, hydrolysis, acetylation Moderate Enables α-amino acid derivatives synthesis Requires specialized dibromide precursors
[2 + 2] Photocycloaddition UV light (254 nm or sensitized), Cu(I) catalysts, ethers (THF, Et2O) Variable Stereoselective, direct cyclobutane formation Requires UV irradiation setup, potential side reactions

Research Findings and Notes

  • The Pd/Cu-catalyzed method is well-documented for its efficiency in building the tetrahydrocyclobutaindene skeleton with good functional group tolerance and scalability.

  • The benzocyclobutene dibromide coupling approach is particularly useful for synthesizing fused α-amino acid derivatives, expanding the utility of the tetrahydrocyclobutaindene scaffold in medicinal chemistry.

  • Photocycloaddition methods offer a direct and stereocontrolled route to cyclobutane-fused systems but require careful control of reaction conditions to avoid undesired isomers and side products.

  • Combining these methods or tailoring them according to the desired substitution pattern and functional groups can optimize the synthesis of this compound derivatives for specific applications.

Chemical Reactions Analysis

2,4,5,6-tetrahydro-1H-cyclobuta[f]indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,5,6-tetrahydro-1H-cyclobuta[f]indene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Key Structural Features Electronic Properties (LUMO/HOMO) Notable Substituents
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene Fused cyclobutane-indene system High strain lowers LUMO Benzyloxy, methyl groups
Tetrahydro-1H-indene Single cyclohexene fused to indene Lower strain, higher stability Bromine, acetate groups
Cyclohexeno[b]indene Cyclohexene fused to indene Moderate strain; used as ligands Methyl, aryl groups
Protoilludene derivatives Cyclobuta[e]indene with methyl substituents Natural product; bioactivity 3,6,6,7b-Tetramethyl
  • Strain Effects: The cyclobutane ring in this compound induces ~20–30 kcal/mol of strain, significantly higher than cyclohexeno[b]indene or tetrahydroindene, leading to enhanced reactivity in electrocyclizations and sigmatropic shifts .
  • Aromaticity: The indene moiety retains partial aromaticity, enabling π-π interactions in organic semiconductors, as seen in nonfullerene acceptors for solar cells .

Physical Properties

Compound Melting Point (°C) Molecular Weight Solubility
This compound derivatives 236–275 (variants) 264–614 Low (requires polar aprotic solvents)
Protoilludene derivatives Not reported ~250 (estimated) Lipophilic (hexane/EtOAc)
Tetrahydroindene diepoxides 236–266 300–400 Moderate (CHCl₃/MeOH)
  • Thermal Stability : Cyclobuta[f]indene derivatives decompose above 250°C, whereas tetrahydroindene epoxides are stable up to 300°C due to reduced ring strain .

Q & A

Q. What are the established synthetic routes for 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene, and what key experimental parameters influence yield?

The compound is synthesized via acid-catalyzed cyclization or functionalization of indene derivatives. For example, acid-catalyzed polymerization of indene (C₉H₈) at controlled temperatures (e.g., 0–50°C) can yield cyclobutane-fused indene derivatives. Key parameters include catalyst choice (e.g., H₂SO₄ or BF₃), solvent polarity, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. How is spectroscopic characterization (NMR, MS) performed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Assignments rely on distinguishing protons in the cyclobutane ring (δ ~1.5–2.5 ppm) versus aromatic indene protons (δ ~6.5–7.5 ppm). Coupling patterns (e.g., vicinal coupling in cyclobutane) aid in structural confirmation.
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 158 (C₁₁H₁₀) with fragmentation patterns corresponding to cyclobutane ring cleavage .

Advanced Research Questions

Q. How can density functional theory (DFT) methods predict the electronic structure and stability of this compound?

Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended for accuracy in modeling strained cyclobutane systems. Basis sets such as 6-311++G(d,p) capture electron correlation effects. Key outputs include HOMO-LUMO gaps (indicative of reactivity) and strain energy calculations (~20–30 kcal/mol due to cyclobutane ring tension). Benchmarking against experimental thermochemical data (e.g., enthalpy of formation) validates computational models .

Q. What analytical challenges arise in studying the pyrolysis behavior of this compound, and how are they addressed?

Pyrolysis at 400–700°C generates complex mixtures, including indene (C₉H₈) and naphthalene (C₁₀H₈). Time-resolved mass spectrometry (TG-MS) and synchrotron-based photoionization TOF-MS are used to track transient intermediates. For example, m/z 116 (C₉H₈⁺) correlates with indene, but isomer resolution requires high-resolution MS or gas chromatography .

Q. Are there known isomers or stereochemical variants of this compound, and how can they be distinguished experimentally?

Structural isomers (e.g., cyclopropane-fused indenes) and stereoisomers (due to substituents on the cyclobutane ring) are possible. Differentiation methods include:

  • X-ray crystallography : Resolves absolute configuration.
  • Vibrational spectroscopy : IR peaks at 1600–1650 cm⁻¹ (C=C stretch) vary with ring strain.
  • Dynamic NMR : Detects ring-flipping barriers in cyclobutane derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Toxicity : Limited data, but structural analogs (e.g., indene derivatives) show irritant properties. Use fume hoods and PPE (gloves, goggles).
  • First Aid : Inhalation requires immediate fresh air; skin contact necessitates washing with soap/water. Consult safety data sheets for cyclobutane-containing hydrocarbons .

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